molecular formula C23H24N2O4S2 B2581061 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898424-61-8

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2581061
CAS RN: 898424-61-8
M. Wt: 456.58
InChI Key: CUEAHYXGHKZGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C23H24N2O4S2 and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition Applications

Research indicates that derivatives of sulfonamides incorporating 1,4-benzodioxane moieties demonstrate good inhibitory action against specific enzymes. For instance, they have been found to inhibit lipoxygenase effectively while showing moderate inhibition towards acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase enzymes. These properties suggest potential therapeutic applications in conditions where enzyme modulation is beneficial (Irshad et al., 2016). Similarly, another study on new sulfonamides having benzodioxane and acetamide moieties highlighted substantial inhibitory activity against yeast α-glucosidase and weak against AChE, supporting the compound's utility in exploring enzyme-targeted therapeutics (Abbasi et al., 2019).

Antimicrobial Applications

Sulfonamide derivatives based on 1,4-benzodioxane structures have also demonstrated good antimicrobial properties. Certain compounds in this class were found to be effective against various bacterial strains, suggesting potential for the development of new antibacterial agents. The interaction between these inhibitors and target enzymes was further validated through computational studies, correlating well with the experimental results, thereby underscoring the potential of these compounds in antimicrobial therapy (Irshad et al., 2018).

Synthesis and Characterization

The synthesis and characterization of these compounds involve complex chemical reactions and meticulous analytical techniques. A study detailed the synthesis process of ethylated sulfonamides incorporating 1,4-benzodioxane moiety, followed by their biological screening against various enzymes and bacterial strains. Such research efforts are foundational in developing novel compounds with enhanced biological activities, offering insights into their potential therapeutic applications (Irshad et al., 2016).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c26-31(27,19-7-8-21-22(14-19)29-12-11-28-21)24-15-20(23-6-3-13-30-23)25-10-9-17-4-1-2-5-18(17)16-25/h1-8,13-14,20,24H,9-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEAHYXGHKZGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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